molecular formula C10H10Cl2N2O3 B3040423 1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea CAS No. 199741-78-1

1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea

Cat. No.: B3040423
CAS No.: 199741-78-1
M. Wt: 277.1 g/mol
InChI Key: GKRFXIHQSJBJOF-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dichlorophenyl group and an ethoxycarbonyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea typically involves the reaction of 3,5-dichloroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the ethyl chloroformate to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to overnight

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding urea derivatives with altered oxidation states.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea can be compared with other similar compounds, such as:

    1-(3,5-Dichlorophenyl)-3-(methoxycarbonyl)urea: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    1-(3,5-Dichlorophenyl)-3-(propoxycarbonyl)urea: Contains a propoxycarbonyl group, leading to different chemical and biological properties.

Properties

IUPAC Name

ethyl N-[(3,5-dichlorophenyl)carbamoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O3/c1-2-17-10(16)14-9(15)13-8-4-6(11)3-7(12)5-8/h3-5H,2H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRFXIHQSJBJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)NC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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